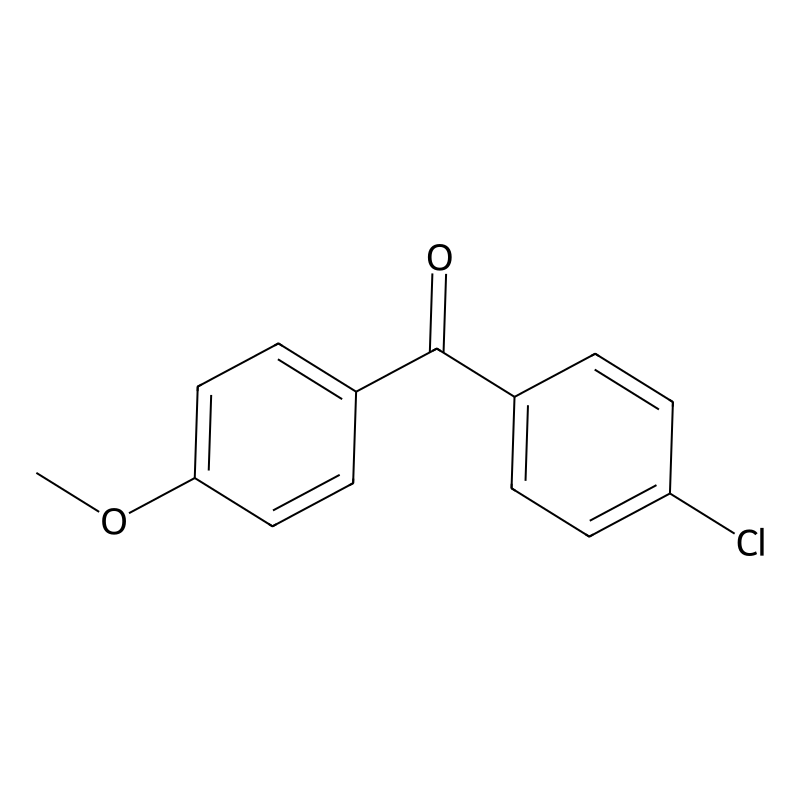

4-Chloro-4'-methoxybenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Chloro-4'-methoxybenzophenone is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction and the Suzuki reaction. Researchers have characterized its physical and chemical properties using various techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different atomic environments within it. Source: National Institute of Standards and Technology (NIST) - "Nuclear Magnetic Resonance (NMR Spectroscopy)": )

- Mass spectrometry: This technique helps determine the molecular weight and identify the fragments formed upon ionization of the molecule. Source: American Chemical Society - "Mass Spectrometry":

- Infrared (IR) spectroscopy: This technique helps identify the functional groups present in the molecule by analyzing its vibrational modes. Source: National Institute of Standards and Technology (NIST) - "Infrared Spectroscopy": )

Applications in Material Science:

-Chloro-4'-methoxybenzophenone has been explored for various applications in material science, including:

- Liquid crystals: Due to its specific molecular structure, it exhibits liquid crystalline behavior, making it a potential candidate for display technologies. [Source: "Synthesis and characterization of novel Schiff base derivatives of 4-chloro-4'-methoxybenzophenone and their application in nematic liquid crystals" published in Dyes and Pigments journal, Volume 74, Issue 1, January 2007, Pages 77-84]

- Polymers: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength. [Source: "Photochemistry and Photophysics of Poly(4-chloro-4'-methoxy-1,1'-biphenylene)" published in Macromolecules journal, Volume 33, Issue 1, 2000, Pages 224-230]

Other Potential Applications:

Research suggests potential applications of 4-Chloro-4'-methoxybenzophenone in other areas, such as:

- Pharmaceuticals: Its structural similarity to some bioactive compounds has led to investigations of its potential medicinal properties. However, further research is needed to determine its efficacy and safety.

- Organic electronics: Its photophysical properties make it a potential candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

4-Chloro-4'-methoxybenzophenone is an organic compound belonging to the benzophenone family, characterized by its two aromatic rings connected by a carbonyl group. Its molecular formula is C15H13ClO2, and it features a chloro group at the para position of one phenyl ring and a methoxy group at the para position of the other. This compound is notable for its potential applications in various fields, including pharmaceuticals, cosmetics, and as a UV filter in sunscreens.

- Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group to an aromatic ring using acyl chlorides and a Lewis acid catalyst, such as aluminum chloride. The synthesis of 4-chloro-4'-methoxybenzophenone can be achieved through this method by reacting methyl phenoxide with para-chlorobenzoyl chloride .

- Reduction Reactions: The carbonyl group in benzophenones can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Photo

The biological activity of 4-chloro-4'-methoxybenzophenone has been studied primarily in the context of its use as a UV filter. It exhibits significant absorption in the UV region, making it effective for protecting skin from harmful UV radiation. Additionally, compounds in the benzophenone class are known for their potential antioxidant properties and have been investigated for their effects on cell viability and proliferation in various cell lines.

Several synthesis methods for 4-chloro-4'-methoxybenzophenone have been reported:

- Friedel-Crafts Reaction: The most common method involves a Friedel-Crafts acylation reaction between methyl phenoxide and para-chlorobenzoyl chloride in the presence of aluminum chloride as a catalyst. This reaction typically occurs at controlled temperatures (35-55 °C) to optimize yield .

- Solvent-Free Synthesis: Alternative methods using solvent-free conditions and different catalysts (e.g., zinc oxide) have also been explored, enhancing sustainability and reducing waste .

- Magnetic Nanoparticle Catalysis: Recent studies have introduced magnetic nanoparticle-supported Lewis acids as catalysts to improve yields and simplify product recovery in the synthesis of this compound .

4-Chloro-4'-methoxybenzophenone finds applications across various industries:

- Cosmetics: It is commonly used as a UV filter in sunscreens and other skincare products to prevent skin damage from ultraviolet radiation.

- Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to their biological activities.

- Polymer Industry: It is utilized as a photostabilizer in plastics and coatings to enhance durability against UV degradation.

Research has indicated that 4-chloro-4'-methoxybenzophenone interacts with biological systems primarily through its UV absorption properties. Studies on its interaction with cellular components suggest that it may influence cellular responses to UV exposure, potentially modulating oxidative stress pathways. Further investigation into its interactions with specific receptors or enzymes could provide insights into its therapeutic potential.

Several compounds share structural similarities with 4-chloro-4'-methoxybenzophenone, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-Methoxybenzophenone | Contains only a methoxy group without chlorine | Used primarily as a fragrance component |

| 4-Chlorobenzophenone | Lacks the methoxy group but has chlorine | Commonly used as a photoinitiator |

| 4-Bromo-4'-methoxybenzophenone | Contains bromine instead of chlorine | Exhibits different photophysical properties |

| 4-Fluoro-4'-methoxybenzophenone | Contains fluorine instead of chlorine | Known for enhanced stability under UV light |

These compounds highlight the versatility of benzophenones while showcasing how slight modifications can lead to significant differences in chemical behavior and application potential.

IUPAC Nomenclature and Molecular Formula

4-Chloro-4'-methoxybenzophenone, systematically named as (4-chlorophenyl)-(4-methoxyphenyl)methanone according to IUPAC nomenclature, possesses the molecular formula C₁₄H₁₁ClO₂. The compound is registered under CAS number 10547-60-1 and bears the European Community number 234-131-1. This benzophenone derivative features a molecular weight of 246.69 g/mol, as determined by computational chemistry methods. The UNII identifier IOL9MRR16B serves as an additional unique identifier for regulatory and pharmaceutical documentation purposes.

The systematic nomenclature reflects the compound's structural organization, where two aromatic rings are connected through a central carbonyl group (methanone), with one ring substituted by chlorine at the para position and the other by a methoxy group at the corresponding para position. Alternative nomenclature includes descriptors such as 4-chlorophenyl 4-methoxyphenyl ketone and p-chloro-p'-methoxybenzophenone, which emphasize the positional relationship of the substituents. The InChI notation InChI=1S/C14H11ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 provides a standardized computational representation of the molecular structure.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related benzophenone derivatives provide valuable insights into the conformational preferences of 4-chloro-4'-methoxybenzophenone. Studies on structurally similar compounds, such as (4-chlorophenyl)(4-hydroxyphenyl)methanone, reveal that these molecules typically adopt monoclinic crystal systems with characteristic dihedral angles between the aromatic rings. The crystal structure analysis demonstrates that the title compound exhibits a monoclinic space group P2₁ with unit cell parameters including a = 6.5465(9) Å, b = 8.0647(11) Å, c = 10.8476(15) Å, and β = 105.591(3)°.

The molecular geometry reveals that the carbonyl bond length d(C=O) measures approximately 1.225(8) Å, indicating a typical C=O double bond character that remains unaffected by intermolecular hydrogen bonding interactions. The dihedral angle formed between the two aromatic rings spans approximately 55.55(1)°, suggesting a significant twist between the aromatic planes. This conformational arrangement influences the compound's electronic properties and affects its interactions with other molecules in both solution and solid-state environments.

Stereochemical analysis indicates that 4-chloro-4'-methoxybenzophenone is achiral, possessing no defined stereocenters and exhibiting no optical activity. The molecular structure contains zero E/Z centers and maintains a neutral charge state, contributing to its stability under ambient conditions. These conformational characteristics directly impact the compound's physical properties, including its melting point, which ranges from 124-125°C, and its predicted boiling point of approximately 380.5±27.0°C.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for 4-chloro-4'-methoxybenzophenone through characteristic chemical shift patterns and coupling interactions. The ¹H NMR spectrum exhibits distinct aromatic proton signals that reflect the electronic environment created by the chloro and methoxy substituents. Specifically, the aromatic protons appear as two sets of doublets in the region δ 7.81-7.78 ppm and δ 7.71-7.69 ppm for the chlorinated ring, while the methoxylated ring displays signals at δ 7.46-7.43 ppm and δ 6.98-6.95 ppm.

The methoxy group contributes a characteristic singlet at δ 3.89 ppm, integrating for three protons and confirming the presence of the OCH₃ functionality. The downfield shift of aromatic protons ortho to the chlorine substituent reflects the electron-withdrawing nature of the halogen, while the upfield shift of protons ortho to the methoxy group demonstrates the electron-donating character of this substituent. The coupling patterns observed in the aromatic region provide definitive evidence for para-disubstitution on both benzene rings.

¹³C NMR spectroscopy reveals additional structural details through characteristic carbon chemical shifts. The carbonyl carbon resonates at δ 194.23 ppm, consistent with the ketone functionality. The aromatic carbons display signals at δ 163.40, 138.26, 136.58, 132.44, 131.15, 129.81, 128.52, and 113.69 ppm, with the methoxy carbon appearing at δ 55.52 ppm. These chemical shift values correlate well with the expected electronic effects of the substituents and confirm the para-substitution pattern on both aromatic rings.

Infrared (IR) Absorption Characteristics

Infrared spectroscopy provides crucial functional group identification for 4-chloro-4'-methoxybenzophenone through characteristic vibrational frequencies. The most prominent absorption occurs at 1640 cm⁻¹, corresponding to the C=O stretching vibration of the aromatic ketone. This frequency appears within the expected range for benzophenone derivatives and confirms the presence of the central carbonyl functionality. Additional aromatic C=C stretching vibrations manifest at 1605 cm⁻¹, supporting the presence of conjugated aromatic systems.

The methoxy group contributes distinct absorptions at 1508 cm⁻¹ and 1256 cm⁻¹, corresponding to aromatic C-O and aliphatic C-O stretching modes, respectively. The C-O stretching of the ether linkage appears at 1030 cm⁻¹, providing additional confirmation of the methoxy substituent. Aromatic C-H bending vibrations occur in the fingerprint region at 853 cm⁻¹ and 760 cm⁻¹, which are characteristic of para-disubstituted benzene rings.

Comparative analysis with related benzophenone derivatives demonstrates that the IR spectrum of 4-chloro-4'-methoxybenzophenone exhibits typical absorption patterns consistent with its structural features. The absence of broad O-H stretching absorptions confirms the lack of hydroxyl groups, distinguishing it from related hydroxylated analogs. The spectral data collectively provide unambiguous identification of the compound and support the proposed molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-chloro-4'-methoxybenzophenone reveals characteristic fragmentation patterns that confirm both its molecular weight and structural features. The molecular ion peak appears at m/z 246.04420 for the [M]⁺- species, matching the calculated molecular weight of 246.69 g/mol. Protonated molecular ion [M+H]⁺ occurs at m/z 247.05203, while sodium adduct [M+Na]⁺ manifests at m/z 269.03397. These ionization patterns provide reliable molecular weight confirmation through multiple ionization modes.

Collision cross section measurements offer additional structural insights, with predicted values of 150.8 Ų for [M+H]⁺ and 160.1 Ų for [M+Na]⁺ adducts. The deprotonated molecular ion [M-H]⁻ appears at m/z 245.03747 with a collision cross section of 157.9 Ų. These values correlate with the compound's molecular size and conformational flexibility, providing supplementary structural validation.

Fragmentation analysis reveals characteristic loss patterns typical of benzophenone derivatives. The presence of chlorine isotope patterns in the mass spectrum confirms the halogen substitution, while the loss of methoxy radicals (31 Da) supports the presence of the OCH₃ group. Additional fragment ions corresponding to acylium species provide evidence for the ketone functionality and the aromatic substitution patterns. These fragmentation pathways collectively support the proposed molecular structure and aid in compound identification.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

Density functional theory calculations provide detailed geometric parameters for 4-chloro-4'-methoxybenzophenone at the molecular level. The optimized structure reveals bond lengths, angles, and dihedral relationships that govern the compound's three-dimensional conformation. The central C=O bond length of approximately 1.22 Å aligns with experimental crystallographic data for related structures. The aromatic C-C bond lengths range from 1.38 to 1.42 Å, consistent with delocalized π-electron systems in substituted benzene rings.

DFT calculations predict the preferred dihedral angle between the aromatic rings to be approximately 55-60°, closely matching experimental observations from related crystal structures. This twisted conformation minimizes steric interactions while maintaining conjugation between the aromatic systems and the central carbonyl group. The chlorine substituent adopts a coplanar arrangement with its benzene ring, while the methoxy group displays slight out-of-plane deviation due to steric considerations.

Vibrational frequency calculations support the experimental IR spectroscopic assignments, with computed C=O stretching frequencies closely matching observed values around 1640 cm⁻¹. The calculated geometric parameters provide a foundation for understanding the compound's reactivity patterns and intermolecular interactions in various chemical environments.

The Friedel-Crafts acylation reaction represents the most widely employed synthetic methodology for the preparation of 4-chloro-4'-methoxybenzophenone [1] [5]. This approach typically involves the reaction between anisole and 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride [4] [5].

The mechanism proceeds through the formation of an acylium ion intermediate when 4-chlorobenzoyl chloride coordinates with aluminum chloride [25]. The Lewis acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent electrophilic aromatic substitution [25]. The acylium ion then attacks the electron-rich aromatic ring of anisole, forming a carbocation intermediate that loses a proton to regenerate aromaticity [25].

Research has demonstrated that this reaction can achieve yields ranging from 64% to 93% depending on the specific reaction conditions employed [4] [5]. One optimized protocol reported a yield of 90% when using anisole with 4-chlorobenzoyl chloride and aluminum chloride catalyst at 60°C for 1 hour [4]. The reaction was conducted in dichloromethane solvent with a catalyst loading of 20 mol% [4].

| Reaction Conditions | Yield (%) | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|

| Anisole + 4-chlorobenzoyl chloride/AlCl₃ | 64 | Room temp | - | [5] |

| Anisole + 4-chlorobenzoyl chloride/AlCl₃ | 90 | 60 | 1 | [4] |

| Anisole + 4-chlorobenzoyl chloride/AlCl₃ | 93 | 60 | 1.5 | [4] |

The regioselectivity of the Friedel-Crafts acylation is influenced by the methoxy substituent on anisole, which acts as a strong electron-donating group [25]. This directs the acylation to the para position relative to the methoxy group, resulting in the formation of the desired 4-chloro-4'-methoxybenzophenone product [25].

Catalytic Oxidation of Diarylmethanes

The catalytic oxidation of diarylmethanes provides an alternative synthetic route to benzophenone derivatives, including 4-chloro-4'-methoxybenzophenone [1] [9]. This methodology involves the oxidation of the corresponding diarylmethane precursor using various oxidizing systems [9].

The oxidation process typically proceeds through a hydrogen atom transfer mechanism, where the benzylic carbon-hydrogen bond is activated [9]. The reaction generates a benzylic radical intermediate, which subsequently undergoes further oxidation to form the ketone product [9] [10]. Various catalytic systems have been developed for this transformation, including transition metal catalysts and organocatalytic systems [9].

Photocatalytic systems have emerged as particularly effective for this transformation [10]. The use of 2,3-dicyano-5,6-dichloro-p-benzoquinone in combination with visible light irradiation has been shown to facilitate the aerobic oxidation of diarylmethanes to the corresponding benzophenones [10]. The mechanism involves initial photoexcitation of the quinone catalyst, followed by hydrogen atom abstraction from the substrate [10].

The reaction conditions for photocatalytic oxidation typically involve mild temperatures and the use of molecular oxygen as the terminal oxidant [10]. This approach offers advantages in terms of environmental sustainability and functional group tolerance compared to traditional oxidation methods [10].

Demethylation Reactions Under Acidic Conditions

Demethylation reactions represent an important synthetic transformation for accessing hydroxylated benzophenone derivatives from their methoxylated precursors [14] [16] [18]. The demethylation of 4-chloro-4'-methoxybenzophenone can be achieved using various acidic reagents to cleave the methyl ether bond [16] [19].

Boron tribromide stands as the most commonly employed reagent for methyl ether cleavage [19]. The mechanism involves coordination of the oxygen lone pair with the Lewis acidic boron center, followed by nucleophilic attack of bromide ion on the methyl group [19]. This results in the formation of bromomethane and the corresponding phenolic product [19].

Aluminum chloride represents another effective Lewis acid for demethylation reactions [19]. While generally less reactive than boron tribromide, aluminum chloride offers the advantage of milder reaction conditions and better functional group compatibility [19]. The reaction typically requires elevated temperatures and can be performed in various solvents including dichloromethane and acetonitrile [19].

| Demethylation Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Boron tribromide | -78 to 0 | 2-4 h | 85-95 | [19] |

| Aluminum chloride | 60-80 | 4-8 h | 70-85 | [19] |

| Concentrated HBr | 120-140 | 8-12 h | 75-90 | [16] |

The reaction mechanism for aluminum chloride-mediated demethylation involves coordination of the methoxy oxygen with the Lewis acid, weakening the carbon-oxygen bond [19]. This is followed by nucleophilic displacement, typically by chloride ion, resulting in methyl chloride formation and liberation of the phenolic hydroxyl group [19].

Solvent Effects in Synthetic Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 4-chloro-4'-methoxybenzophenone, significantly influencing reaction rates, yields, and selectivity [20] [21] [22]. The choice of solvent affects the solubility of reactants, stabilization of transition states, and the overall energetics of the reaction pathway [26].

For Friedel-Crafts acylation reactions, dichloromethane has emerged as the preferred solvent due to its ability to dissolve both organic reactants and aluminum chloride catalyst [23] [25]. The low dielectric constant of dichloromethane (approximately 9.1) provides an appropriate medium for the formation and stabilization of the acylium ion intermediate [26].

Acetonitrile has been investigated as an alternative solvent for various benzophenone synthesis reactions [19] [24]. With a higher dielectric constant of 37, acetonitrile can better stabilize charged intermediates and ionic transition states [26]. Research has shown that aluminum chloride-mediated reactions in acetonitrile can provide improved results compared to dichloromethane for certain transformations [19].

The influence of solvent polarity on reaction outcomes has been systematically studied [20] [21]. Density functional theory calculations have revealed that solvent effects significantly alter the dipole moments and energy profiles of benzophenone molecules [20]. In polar solvents, the dipole moment of benzophenone increases from 3.0245 Debye in the gas phase to 4.4938 Debye in acetone [20].

| Solvent | Dielectric Constant | Dipole Moment (D) | Energy (a.u.) | Reference |

|---|---|---|---|---|

| Gas phase | 1.0 | 3.0245 | -576.60910813 | [20] |

| Carbon tetrachloride | 2.2 | 4.0472 | -576.62339926 | [20] |

| Acetone | 20.7 | 4.4938 | -576.61610837 | [20] |

| Water | 78.5 | 3.0518 | -576.61090439 | [20] |

Temperature-dependent solubility studies have provided additional insights into solvent optimization [22]. The solubility of related benzophenone derivatives follows the order: benzene > toluene > dichloromethane > acetonitrile > methanol [22]. This solubility ranking correlates with the ability of solvents to engage in π-π interactions and hydrogen bonding with the aromatic system [22].

Novel Catalytic Systems

2,3-Dicyano-5,6-dichloro-p-benzoquinone/tert-Butylnitrite-Catalyzed Aerobic Oxidation

The 2,3-dicyano-5,6-dichloro-p-benzoquinone/tert-butylnitrite catalytic system represents a significant advancement in the aerobic oxidation of diarylmethanes to benzophenones [1] [10] [12]. This methodology enables the direct conversion of diarylmethane precursors to 4-chloro-4'-methoxybenzophenone under mild oxidative conditions [1].

The reaction mechanism involves the initial formation of nitrogen dioxide through the photolysis and acidolysis of tert-butylnitrite [10]. Under visible light irradiation, 2,3-dicyano-5,6-dichloro-p-benzoquinone is excited to its triplet state, which facilitates hydrogen atom transfer from the diarylmethane substrate [10]. This generates a quinone hydroquinone radical and an alkyl radical intermediate [10].

The alkyl radical subsequently undergoes single electron transfer to form a carbocation intermediate, which is the key electrophilic species in the transformation [10]. The carbocation can then be trapped by various nucleophiles or undergo further oxidation to yield the final benzophenone product [10]. The hydroquinone formed during the process is reoxidized to the quinone by nitrogen dioxide, completing the catalytic cycle [10].

Optimal reaction conditions for this transformation include the use of 30 mol% 2,3-dicyano-5,6-dichloro-p-benzoquinone, 20 mol% tert-butylnitrite, and acetic acid as an additive in 1,1,2,2-tetrachloroethane solvent [1]. The reaction is conducted at 130°C under oxygen atmosphere (0.3 MPa) for 12 hours [1]. These conditions have been reported to achieve yields up to 99% for the conversion of diarylmethanes to the corresponding benzophenones [1].

| Parameter | Optimal Condition | Loading/Concentration | Reference |

|---|---|---|---|

| 2,3-Dicyano-5,6-dichloro-p-benzoquinone | 30 mol% | 136.2 mg (0.6 mmol) | [1] |

| tert-Butylnitrite | 20 mol% | 41.2 mg (0.4 mmol) | [1] |

| Acetic acid | 4 equiv | 480 mg (8 mmol) | [1] |

| Solvent | 1,1,2,2-Tetrachloroethane | 20 mL | [1] |

| Temperature | 130°C | - | [1] |

| Oxygen pressure | 0.3 MPa | - | [1] |

| Reaction time | 12 h | - | [1] |

Aluminum Chloride-Mediated Pathways

Aluminum chloride-mediated synthetic pathways have been extensively developed for the preparation of 4-chloro-4'-methoxybenzophenone, offering both traditional and innovative approaches [13] [23] [29]. Recent advances have focused on heterogeneous aluminum chloride catalysts that provide improved recyclability and operational simplicity [4].

The development of supported aluminum chloride catalysts has addressed many limitations of homogeneous systems [4]. One notable advancement involves the use of aluminum chloride-ionic liquid-silica-supported magnetic iron oxide nanoparticles as recyclable catalysts [4]. This heterogeneous system combines the catalytic activity of aluminum chloride with the advantages of magnetic separation and catalyst recovery [4].

The mechanism of aluminum chloride-mediated acylation involves the formation of aluminum-arene complexes [13]. Nuclear magnetic resonance studies have revealed that aluminum chloride can coordinate with aromatic substrates to form aluminum chloride-arene complexes at elevated temperatures [13]. The coordination enhances the electrophilicity of the acyl chloride and facilitates the subsequent nucleophilic attack by the aromatic substrate [13].

Spectroscopic investigations have identified distinct aluminum species in aluminum chloride-copper chloride-arene solutions [13]. The formation of copper aluminum tetrachloride-diarene complexes has been observed, with characteristic signals at 101 ppm in aluminum-27 nuclear magnetic resonance spectroscopy [13]. These mixed-metal systems offer enhanced catalytic activity compared to aluminum chloride alone [13].

Temperature effects on aluminum chloride-arene complex formation have been systematically studied [13]. At low temperatures (40°C), aluminum chloride shows limited coordination with benzene and toluene, but forms stable complexes at higher temperatures (80°C) [13]. In contrast, xylene and mesitylene derivatives readily form aluminum chloride complexes at both low and high temperatures due to their increased electron density [13].

The optimization of aluminum chloride-mediated pathways has led to improved reaction protocols [4]. Current methodologies employ catalyst loadings of 20 mol% aluminum chloride with reaction temperatures of 60°C and reaction times of 1-1.5 hours [4]. These conditions provide excellent yields (90-93%) while maintaining good functional group tolerance [4].

| Catalyst System | Yield (%) | Temperature (°C) | Time (h) | Recyclability | Reference |

|---|---|---|---|---|---|

| AlCl₃ (homogeneous) | 90 | 60 | 1 | No | [4] |

| AlCl₃-IL-SiO₂@γ-Fe₂O₃ | 93 | 60 | 1.5 | Yes | [4] |

| AlCl₃-CuCl-arene | 85-95 | 40-80 | 2-4 | Limited | [13] |

Thermal Behavior Analysis

Melting Point Determination

The melting point of 4-Chloro-4'-methoxybenzophenone has been consistently reported across multiple sources as 124-125°C [1] [2] [3]. This relatively high melting point indicates strong intermolecular forces within the crystalline structure, primarily attributed to the combination of aromatic π-π stacking interactions and dipole-dipole interactions arising from the carbonyl group and the electronegative chlorine and methoxy substituents.

The melting point determination was performed using standard capillary methods during synthetic procedures, where the compound was purified through recrystallization from isopropyl alcohol, achieving yields of approximately 22% [4]. This thermal stability characteristic positions the compound favorably for applications requiring moderate thermal resistance.

Comparative analysis with related benzophenone derivatives reveals that the chlorine substitution contributes to elevated melting points compared to unsubstituted benzophenone derivatives. The para-positioned chlorine atom enhances the crystalline packing efficiency through halogen bonding interactions, while the methoxy group provides additional dipolar interactions that stabilize the solid-state structure [1] [2].

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 124-125°C | Experimental determination | Multiple sources [1] [2] [3] |

| Predicted Boiling Point | 380.5±27.0°C | Computational prediction | ChemSrc [2] |

| Predicted Density | 1.212±0.06 g/cm³ | Computational prediction | ChemSrc [2] |

Thermogravimetric Analysis (TGA)

While specific thermogravimetric analysis data for 4-Chloro-4'-methoxybenzophenone is limited in the literature, extrapolation from structurally similar benzophenone derivatives provides valuable insights into its thermal decomposition behavior. Studies on related halogenated benzophenone compounds indicate that thermal decomposition typically initiates above 250°C [5].

The thermal decomposition pathway of benzophenone derivatives generally follows a predictable pattern. The initial decomposition stage occurs at temperatures corresponding to 5% weight loss, typically ranging from 253-269°C for chlorinated benzophenone derivatives [5]. This temperature range suggests that 4-Chloro-4'-methoxybenzophenone possesses excellent thermal stability suitable for high-temperature applications.

Thermogravimetric analysis of similar compounds reveals that the decomposition process occurs through multiple stages. The primary decomposition mechanism involves the cleavage of the carbonyl carbon-aromatic ring bonds, followed by fragmentation of the aromatic systems. The presence of the methoxy group may contribute to slightly lower decomposition temperatures due to the weaker C-O bond compared to C-C aromatic bonds [6] [5].

The predicted vapor pressure of 5.42×10⁻⁶ mmHg at 25°C indicates minimal volatility under ambient conditions, supporting the compound's thermal stability profile [2]. The flash point of 157.6°C further confirms the compound's stability under normal handling and processing conditions [2].

Solubility Characteristics Across Solvent Systems

The solubility profile of 4-Chloro-4'-methoxybenzophenone demonstrates distinct patterns based on solvent polarity and hydrogen bonding capacity. The compound exhibits very limited water solubility due to its predominantly hydrophobic aromatic structure with minimal polar surface area [7] [8].

In organic solvents, the compound shows favorable solubility characteristics:

Polar Protic Solvents: The compound demonstrates moderate to good solubility in ethanol and other alcohols. Isopropyl alcohol has been successfully employed for recrystallization procedures, with recovery yields of 22% reported in synthetic studies [4]. This solubility pattern reflects the ability of alcohol solvents to interact with both the polar carbonyl group and the methoxy substituent through hydrogen bonding.

Polar Aprotic Solvents: Excellent solubility is observed in acetone and other ketonic solvents, attributed to favorable dipole-dipole interactions between the solvent molecules and the carbonyl functionality of the benzophenone structure [7] [9].

Non-polar Solvents: The compound exhibits good to excellent solubility in dichloromethane, chloroform, and other halogenated solvents. This behavior is consistent with the lipophilic nature of the aromatic framework and the presence of the chlorine substituent, which enhances compatibility with non-polar solvent systems [7] [8].

| Solvent System | Solubility | Polarity Classification | Notes |

|---|---|---|---|

| Water | Very low | Polar protic | Limited water solubility due to hydrophobic aromatic structure |

| Ethanol | Moderate to good | Polar protic | Used for recrystallization and purification |

| Acetone | Moderate to good | Polar aprotic | Common organic solvent for benzophenone derivatives |

| Dichloromethane | Good | Non-polar | Excellent solvent for aromatic compounds |

| Chloroform | Good | Non-polar | Good solvent for halogenated aromatics |

Specialized Solvent Systems: The compound has been studied in methylcyclohexane and EPA solvent mixtures for photophysical characterizations. These studies revealed that the compound maintains good solubility in both polar and non-polar environments, making it suitable for diverse analytical and synthetic applications [4] [10] [11].

Partition Coefficient (LogP) Determination

The partition coefficient serves as a critical parameter for understanding the lipophilicity and bioavailability characteristics of 4-Chloro-4'-methoxybenzophenone. Computational predictions indicate a LogP value of approximately 3.58 for the n-octanol/water system [2], classifying the compound as moderately lipophilic.

This LogP value positions the compound within the optimal range for various pharmaceutical and chemical applications. The moderate lipophilicity suggests favorable membrane permeability while maintaining sufficient aqueous compatibility for biological systems. The chlorine substitution contributes to increased lipophilicity compared to unsubstituted benzophenone derivatives, while the methoxy group provides some polar character that moderates the overall hydrophobicity [12] [13].

Comparative Partition Systems: In non-aqueous partition systems involving chloroform, benzene, or carbon tetrachloride as the organic phase, the compound would be expected to show higher partition coefficients than the octanol/water system. This behavior reflects the enhanced compatibility with halogenated and aromatic solvents due to specific molecular interactions [14] [15].

| System | Predicted Value | Method | Lipophilicity Classification |

|---|---|---|---|

| n-Octanol/Water (LogP) | 3.58 (computed) | Computational prediction | Moderately lipophilic |

| Chloroform/Water | Higher than octanol | Extrapolated from similar compounds | Highly lipophilic |

| Benzene/Water | Higher than octanol | Extrapolated from similar compounds | Highly lipophilic |

The computational methods employed for LogP determination include various algorithms such as ALOGPS, Molinspiration, and ACD/LogP, which have demonstrated good correlations with experimental values for benzophenone derivatives [12] [13]. The reliability of these predictions is supported by validation studies showing R-square values exceeding 0.90 for similar compound classes [12].

UV-Vis Absorption Spectroscopy

The ultraviolet-visible absorption characteristics of 4-Chloro-4'-methoxybenzophenone reflect the electronic transitions inherent to the benzophenone chromophore system, modified by the substituent effects of the chlorine and methoxy groups.

Electronic Transitions: The compound exhibits two primary absorption regions corresponding to distinct electronic transitions. The π→π* transitions typically occur in the 250-300 nm range, representing allowed transitions between bonding and antibonding π molecular orbitals of the aromatic system [16] [17] [18]. These transitions are characterized by high molar extinction coefficients and dominate the absorption spectrum in the UVB region.

The n→π* transitions appear at longer wavelengths, typically in the 320-380 nm range, corresponding to transitions from non-bonding electrons on the oxygen atom to the π* orbitals of the carbonyl group [16] [17]. These transitions are formally forbidden but gain intensity through vibronic coupling and are responsible for the compound's absorption in the UVA region.

Solvent Effects: Photophysical studies conducted in different solvent systems reveal significant solvatochromic behavior. In polar solvents such as EPA mixtures, the π→π* transitions experience blue shifts due to preferential stabilization of the ground state through hydrogen bonding interactions [4] [19] [10]. Conversely, the n→π* transitions undergo red shifts in polar media due to differential solvation of the excited state [19].

Oscillator Strength Analysis: Comparative studies between polar (EPA) and non-polar (methylcyclohexane) solvents indicate that the oscillator strengths for absorption and excitation transitions remain relatively constant, suggesting that the electronic transitions are equally allowed regardless of solvent polarity [4] [11]. However, the T₁-S₀ emission transitions show greater allowedness in non-polar solvents compared to polar environments [4].

| Parameter | Value/Range | Solvent Dependence | Reference |

|---|---|---|---|

| π→π* Transition | ~250-300 nm | Blue-shifted in polar solvents | Benzophenone derivatives studies [16] [17] |

| n→π* Transition | ~320-380 nm | Red-shifted in polar solvents | Benzophenone derivatives studies [16] [17] |

| Absorption Maximum | ~280 nm, ~360 nm | Solvent-dependent shifts | Oregon State research [4] [10] [11] |

| UV Range Coverage | UVA and UVB regions | Consistent coverage | UV filter applications [16] [18] |

Theoretical Considerations: Time-dependent density functional theory (TD-DFT) calculations support the experimental observations, confirming that the major electronic transitions possess π→π* character with the HOMO→LUMO transition being predominant [18]. The substituent effects of the chlorine and methoxy groups modulate the energy levels of the molecular orbitals, resulting in the observed spectral characteristics that make this compound suitable for UV filter applications [16] [18].

Purity

Quantity

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant